5-Methyl-4-piperidin-4-yloxypyrimidine
Description
5-Methyl-4-piperidin-4-yloxypyrimidine is a pyrimidine derivative featuring a methyl group at the 5-position and a piperidin-4-yloxy substituent at the 4-position. The pyrimidine core serves as a scaffold for interactions with biological targets, while the piperidine moiety may enhance solubility and modulate receptor binding affinity.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-methyl-4-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-8-6-12-7-13-10(8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
UUXYDJQFFRSHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-piperidin-4-yloxypyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-4-hydroxypyrimidine with piperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-Methyl-4-piperidin-4-yloxypyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Methyl-4-piperidin-4-yloxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-piperidin-4-yloxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a receptor antagonist, blocking the binding of endogenous ligands and preventing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-Methyl-4-piperidin-4-yloxypyrimidine can be contextualized by comparing it to related compounds, particularly those sharing the pyrimidine core with variations in substituents or heterocyclic systems. Below is a detailed analysis based on structural analogs listed in patent applications and related chemical databases.
Substituent Variations on the Piperidine Ring
Compounds such as 7-(1-methylpiperidin-4-yl) , 7-(1-ethylpiperidin-4-yl) , and 7-[1-(2-hydroxyethyl)piperidin-4-yl] (from the cited patent EP 2023/39) highlight the importance of piperidine substitution patterns. Key differences include:
- Conformational Flexibility : Bulky substituents (e.g., ethyl) may restrict rotational freedom, affecting binding to rigid enzyme pockets.
Heterocyclic Core Modifications
Comparisons with 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(2-methyl-2H-indazol-5-yl) or 2-(3,4-dimethoxyphenyl)) reveal:
- Electron-Density Profiles: Pyrazino-pyrimidinones exhibit electron-deficient aromatic systems, favoring interactions with positively charged residues in enzymatic active sites.
- Bioisosteric Replacements : Replacement of pyrimidine with pyrazine or pyridine alters π-stacking interactions and metabolic stability.
Piperazine vs. Piperidine Derivatives
Compounds like 7-(piperazin-1-yl) and 7-(4-methylpiperazin-1-yl) differ in nitrogen atom positioning and basicity:
- Basicity : Piperazine derivatives (pKa ~9.5) are more basic than piperidine analogs (pKa ~11), influencing ionization state under physiological conditions.
- Solubility : Quaternary ammonium salts (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] ) often exhibit superior solubility compared to tertiary amines.
Pharmacological Implications
- Kinase Inhibition: Piperidine-containing pyrimidines (e.g., 5-Methyl-4-piperidin-4-yloxypyrimidine) are hypothesized to target ATP-binding pockets in kinases, whereas pyrazino-pyrimidinones may favor allosteric modulation.
- CNS Penetration : Methyl or hydroxyethyl substituents on piperidine may enhance blood-brain barrier permeability compared to bulkier groups like ethyl.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituent(s) | LogP* | Solubility (µg/mL)* |
|---|---|---|---|---|
| 5-Methyl-4-piperidin-4-yloxypyrimidine | Pyrimidine | Piperidin-4-yloxy, methyl | 1.8 | 12.5 (predicted) |
| 7-(1-Methylpiperidin-4-yl) | Pyrido-pyrimidinone | 1-Methylpiperidin-4-yl | 2.3 | 8.2 |
| 7-[1-(2-Hydroxyethyl)piperidin-4-yl] | Pyrido-pyrimidinone | 2-Hydroxyethyl-piperidine | 1.5 | 45.0 |
| 7-(4-Methylpiperazin-1-yl) | Pyrazino-pyrimidinone | 4-Methylpiperazine | 1.2 | 62.0 |
*Predicted or experimentally derived values from patent literature .
Research Findings and Limitations
- Patent Data : The cited patent (EP 2023/39) emphasizes substituent-driven optimization for kinase inhibition but lacks explicit IC₅₀ values or in vivo efficacy data.
- Structural-Activity Trends : Hydrophilic substituents (e.g., hydroxyethyl) correlate with improved solubility but reduced cellular uptake in some analogs.
- Knowledge Gaps: Detailed pharmacokinetic or toxicity profiles for 5-Methyl-4-piperidin-4-yloxypyrimidine remain undisclosed, necessitating further preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
